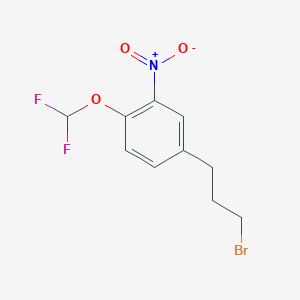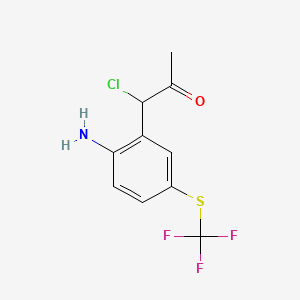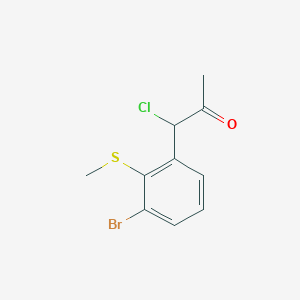
1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound that features a bromine atom, a methylthio group, and a chlorine atom attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one typically involves several steps:
Starting Materials: The synthesis begins with 3-bromo-2-(methylthio)benzene.
Reaction with Chloropropanone: The brominated benzene derivative is reacted with chloropropanone under controlled conditions to form the desired product.
Catalysts and Solvents: Common catalysts and solvents used in this synthesis include palladium catalysts and organic solvents like dichloromethane.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the halogen atoms.
Common Reagents: Typical reagents include sodium hydride for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions.
The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated and sulfur-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, while the methylthio group can participate in sulfur-based interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropan-2-ol: This compound has a hydroxyl group instead of a ketone group.
1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropane: This compound lacks the carbonyl group present in the ketone.
1-(3-Bromo-2-(methylthio)phenyl)-1-chloropropanoic acid: This compound has a carboxylic acid group instead of a ketone group.
Eigenschaften
Molekularformel |
C10H10BrClOS |
|---|---|
Molekulargewicht |
293.61 g/mol |
IUPAC-Name |
1-(3-bromo-2-methylsulfanylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-5,9H,1-2H3 |
InChI-Schlüssel |
PSBQFMQCOOFZFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C(=CC=C1)Br)SC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



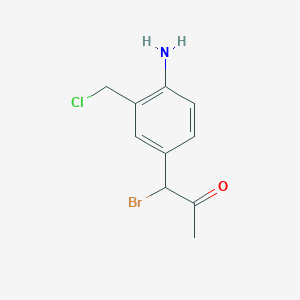



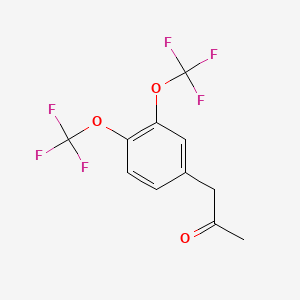

![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)

![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
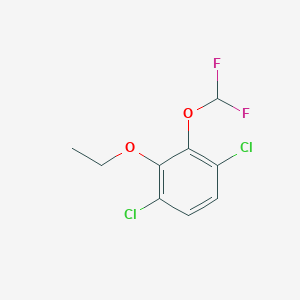
![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)
